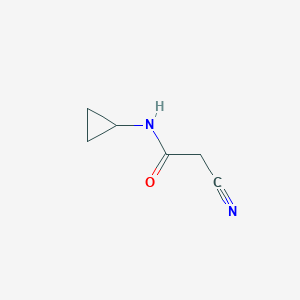

2-cyano-N-cyclopropylacetamide

説明

Contextualization within the Broader Class of Cyanoacetamide Derivatives

2-Cyano-N-cyclopropylacetamide belongs to the broader class of cyanoacetamide derivatives. These compounds are characterized by a cyano group (-C≡N) and an acetamide (B32628) group (-CH₂C(=O)N-). Cyanoacetamides are well-regarded in organic chemistry for their reactivity, particularly the active methylene (B1212753) group situated between the electron-withdrawing cyano and carbonyl groups. This feature makes them excellent precursors for a wide array of chemical reactions. researchgate.net

The versatility of cyanoacetamide derivatives allows for their use in the synthesis of a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net Their ability to participate in multicomponent reactions—where multiple reactants combine in a single step to form a complex product—further enhances their appeal in synthetic chemistry for creating diverse molecular libraries efficiently. researchgate.netacs.org

Significance in Organic Synthesis and Medicinal Chemistry Discovery

The true significance of this compound lies in its role as a versatile building block in organic synthesis. Its reactive nature allows chemists to construct more complex molecules, particularly heterocyclic compounds. Research has demonstrated its successful use in synthesizing a variety of heterocyclic systems, including thiophene (B33073), thiazole, pyrazole (B372694), pyridine, and pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net

For instance, it can be used as a starting material in reactions to create novel compounds with potential therapeutic applications. Some of the heterocyclic derivatives synthesized from this compound have been investigated for their antitumor and neuroprotective properties. mdpi.comnih.gov The cyclopropyl (B3062369) moiety in its structure is also a desirable feature in medicinal chemistry, as it can enhance metabolic stability and binding affinity of drug candidates.

The compound has also been cited in patent literature for its role in the development of GABBA-receptor modulators and FTO (fat mass and obesity-associated protein) inhibitors, highlighting its importance in the discovery of new potential drugs. google.comgoogle.com

Overview of Interdisciplinary Research Trajectories

The applications of this compound extend across various interdisciplinary research fields. In materials science, derivatives of cyanoacetamides are explored for their potential in creating novel materials with specific optical or electronic properties.

In the realm of computational and theoretical chemistry, this compound has been the subject of studies to understand its molecular structure, spectroscopic properties, and electronic behavior. rsc.orgdei.ac.in These theoretical investigations provide a deeper understanding of its reactivity and can guide the design of new synthetic pathways and novel molecules with desired properties. The interplay between experimental synthesis and computational analysis accelerates the discovery and development of new applications for this versatile compound.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 15029-37-5 |

| InChIKey | RDHCFMIWCSJGJM-UHFFFAOYSA-N |

Source: PubChemLite uni.lu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHCFMIWCSJGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366782 | |

| Record name | 2-cyano-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-37-5 | |

| Record name | 2-Cyano-N-cyclopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Cyano N Cyclopropylacetamide and Its Analogues

Established Synthesis Routes

The preparation of N-substituted cyanoacetamides, including 2-cyano-N-cyclopropylacetamide, predominantly relies on well-established amidation reactions. These methods are generally efficient and straightforward, providing reliable access to the target compounds.

Nucleophilic Acyl Substitution Strategies

A fundamental approach to the synthesis of this compound involves the nucleophilic acyl substitution of a cyanoacetic acid derivative. In this reaction, the primary amine, cyclopropylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl compound. The most common substrate for this transformation is an activated form of cyanoacetic acid, such as a cyanoacetyl chloride or a cyanoacetic acid ester. The reaction with an acyl chloride is typically rapid and high-yielding but may require a base to neutralize the hydrochloric acid byproduct.

Condensation Reactions Involving Ethyl Cyanoacetate (B8463686) and Primary Amines

The most direct and widely employed method for the synthesis of this compound is the direct condensation of ethyl cyanoacetate with cyclopropylamine. This reaction is a type of nucleophilic acyl substitution at the ester carbonyl group. The reaction typically proceeds by heating the two reactants, sometimes in the presence of a catalyst or under solvent-free conditions. The primary amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating ethanol (B145695) to form the more stable amide bond. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.

A study by Wang et al. describes a protocol for the parallel synthesis of a library of cyanoacetamides, which is applicable to the synthesis of this compound. The general procedure involves mixing the primary amine with an excess of ethyl cyanoacetate and heating the mixture. acs.orgacs.org The reaction progress can be monitored by thin-layer chromatography, and the product is often isolated by simple filtration after precipitation.

Table 1: Synthesis of N-Substituted Cyanoacetamides via Condensation of Ethyl Cyanoacetate and Primary Amines

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropylamine | This compound | Neat, 100 °C, 2h | 95 | tandfonline.com |

| Aniline | 2-Cyano-N-phenylacetamide | Neat, 150 °C | High | tubitak.gov.tr |

| Benzylamine | N-Benzyl-2-cyanoacetamide | Neat, reflux | Good | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Cyanoacetamide Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While this compound itself is typically synthesized via a two-component reaction, the cyanoacetamide scaffold is a key component in a variety of MCRs.

One of the most prominent MCRs involving cyanoacetamides is the Gewald reaction. nih.govwikipedia.org This reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as an N-substituted cyanoacetamide), and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. nih.govnih.gov The use of pre-formed N-substituted cyanoacetamides, like this compound, introduces a point of diversity into the resulting thiophene (B33073) core. nih.gov

Another example is the Friedländer annulation, which can be performed as a one-pot, three-component reaction between an amine, methyl cyanoacetate, and a 2-aminobenzaldehyde (B1207257) to produce 2-aminoquinoline-3-carboxamides. nih.gov This approach allows for the rapid construction of the quinoline (B57606) ring system with substituents derived from the initial amine.

Investigation of Reaction Conditions and Optimization Protocols

The optimization of reaction conditions is crucial for improving the efficiency, yield, and environmental footprint of chemical syntheses. For the preparation of this compound and its analogues, several parameters can be adjusted.

The direct condensation of ethyl cyanoacetate and primary amines can often be accelerated by increasing the temperature. However, for more volatile amines, sealed-vessel reactions or the use of a reflux condenser may be necessary. While many preparations are conducted neat, the use of a high-boiling solvent can sometimes facilitate the reaction and product isolation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. element-msc.ruyoutube.com The synthesis of N-substituted cyanoacetamides can be significantly expedited using microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. jchps.comresearchgate.net For instance, the synthesis of various N-substituted 2-pyridones from the corresponding N-substituted cyanoacetamides and acetylacetone (B45752) was achieved in high yields under solvent-free microwave conditions.

Catalysis also plays a role in optimizing these syntheses. While the condensation can proceed without a catalyst, bases like sodium ethoxide have been used to facilitate the reaction. google.com Green chemistry principles have also been applied, for example, by using ammonium (B1175870) acetate (B1210297) as a catalyst in microwave-assisted Knoevenagel condensations of cyanoacetamides with aldehydes. nih.gov

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for a Representative Cyanoacetamide-based Reaction

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | 8-12 hours, 60-75% | 5-10 minutes, 80-92% | jchps.com |

Derivatization Strategies for Structural Modification and Library Generation

This compound and its analogues are versatile intermediates for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. tubitak.gov.trtubitak.gov.tr The presence of the active methylene group, the cyano group, and the amide functionality provides multiple reaction sites for derivatization.

The active methylene group is particularly reactive and can undergo a variety of condensation reactions. For example, Knoevenagel condensation with aldehydes or ketones yields α,β-unsaturated cyanoacrylamides. nih.gov These unsaturated intermediates are valuable Michael acceptors and can be used in subsequent cyclization reactions to form various heterocyclic rings.

The cyano group and the adjacent amide can participate in cyclization reactions with bidentate reagents to form heterocycles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. Similarly, reactions with thioglycolic acid can produce thiazolidinone derivatives.

The parallel synthesis of arrays of cyanoacetamides, as demonstrated by Wang et al., provides a foundation for the generation of large compound libraries. acs.orgacs.org By reacting a diverse set of primary and secondary amines with ethyl cyanoacetate, a library of N-substituted cyanoacetamides can be readily prepared. acs.org Each of these can then be subjected to a range of derivatization reactions, such as the Gewald reaction or Knoevenagel condensation followed by cyclization, to rapidly generate a large and diverse collection of heterocyclic compounds for screening purposes.

Table 3: Examples of Heterocyclic Systems Synthesized from Cyanoacetamide Analogues

| Starting Cyanoacetamide Analogue | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Aryl-2-cyanoacetamide | Salicylaldehyde | 2-Iminochromene-3-carboxamide | ekb.eg |

| N-Substituted-2-cyanoacetamide | Aldehyde/Ketone, Sulfur | 2-Aminothiophene | nih.gov |

| 2-Cyanoacetohydrazide | Aromatic Aldehyde, Thioglycolic Acid | Thiazolidinone | jchps.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy offers a profound insight into the molecular structure by analyzing the vibrations of chemical bonds. For 2-cyano-N-cyclopropylacetamide, both FT-IR and FT-Raman spectroscopy have been employed to obtain a comprehensive vibrational profile. These analyses are supported by quantum chemical calculations, such as Density Functional Theory (DFT), which aid in the precise assignment of vibrational modes. researchgate.nettandfonline.com

The FT-IR spectrum of this compound reveals a series of characteristic absorption bands that correspond to the specific functional groups present in the molecule. The spectrum is marked by a prominent N-H stretching vibration, typically observed in the region of 3283 cm⁻¹. The asymmetric and symmetric stretching vibrations of the CH₂ group are found at 3088 cm⁻¹ and 2998 cm⁻¹, respectively.

A significant band at 2258 cm⁻¹ is attributed to the C≡N stretching vibration of the nitrile group. The amide I band, which is primarily due to the C=O stretching vibration, is located at 1642 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, appears at 1559 cm⁻¹. Other notable vibrations include the CH₂ scissoring at 1445 cm⁻¹ and the C-N stretching at 1395 cm⁻¹.

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in polarizability. Key observations in the FT-Raman spectrum of this compound include the N-H stretching vibration at 3281 cm⁻¹. The asymmetric and symmetric CH₂ stretching vibrations are observed at 3086 cm⁻¹ and 3000 cm⁻¹, respectively.

The C≡N stretching vibration is identified at 2257 cm⁻¹. The amide I (C=O stretch) and amide II bands are found at 1641 cm⁻¹ and 1561 cm⁻¹, respectively. The spectrum also shows a distinct CH₂ scissoring vibration at 1447 cm⁻¹ and C-N stretching at 1394 cm⁻¹.

The assignment of the observed vibrational frequencies from both FT-IR and FT-Raman spectra is crucial for a complete structural characterization. These assignments are often corroborated by theoretical calculations.

Interactive Data Table: Vibrational Mode Assignments for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3283 | 3281 |

| Asymmetric CH₂ Stretch | 3088 | 3086 |

| Symmetric CH₂ Stretch | 2998 | 3000 |

| C≡N Stretch | 2258 | 2257 |

| C=O Stretch (Amide I) | 1642 | 1641 |

| N-H Bend (Amide II) | 1559 | 1561 |

| CH₂ Scissoring | 1445 | 1447 |

| C-N Stretch | 1395 | 1394 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR spectra have been recorded for this compound. researchgate.nettandfonline.com

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The experimental chemical shifts are compared with theoretical values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

The proton of the N-H group appears as a broad singlet at approximately 7.28 ppm. The methylene (B1212753) protons (CH₂) of the acetamide (B32628) group are observed as a singlet at 3.39 ppm. The single proton of the cyclopropyl (B3062369) ring (CH) attached to the nitrogen resonates as a multiplet in the range of 2.73-2.79 ppm. The methylene protons (CH₂) within the cyclopropyl ring show two distinct multiplets, one at 0.71-0.75 ppm and the other at 0.52-0.57 ppm.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

The carbonyl carbon (C=O) of the amide group shows a signal at 163.0 ppm. The carbon of the nitrile group (C≡N) is found at 116.1 ppm. The methylene carbon (CH₂) of the acetamide group resonates at 25.5 ppm. The methine carbon (CH) of the cyclopropyl ring appears at 22.9 ppm, and the methylene carbons (CH₂) of the cyclopropyl ring are observed at 6.5 ppm.

Interactive Data Table: NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| N-H | 7.28 (s, br) | - |

| CH₂ (acetamide) | 3.39 (s) | 25.5 |

| CH (cyclopropyl) | 2.73-2.79 (m) | 22.9 |

| CH₂ (cyclopropyl) | 0.71-0.75 (m) | 6.5 |

| CH₂ (cyclopropyl) | 0.52-0.57 (m) | 6.5 |

| C=O | - | 163.0 |

| C≡N | - | 116.1 |

Computational Prediction of NMR Chemical Shifts via Gauge-Independent Atomic Orbital (GIAO) Method

The precise assignment of nuclear magnetic resonance (NMR) signals is a cornerstone of molecular structure determination. To complement experimental findings, computational methods provide a powerful tool for predicting NMR chemical shifts with a high degree of accuracy. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method has been employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. tandfonline.com

These quantum chemical calculations are typically performed using Density Functional Theory (DFT), a computational approach that models the electronic structure of molecules. tandfonline.com The GIAO method is particularly effective as it addresses the issue of the gauge-origin dependence of the magnetic shielding tensor, leading to more reliable predictions of chemical shifts. tandfonline.com

The computed values for this compound show a strong correlation with the chemical shifts observed in experimentally recorded NMR spectra. This agreement between theoretical and experimental data provides a robust validation of the assigned molecular structure. The comparison of these values is detailed in the tables below.

¹H NMR Chemical Shifts (in ppm)

| Atom No. | Experimental | Calculated (GIAO) |

| 1-NH | 8.21 | 8.15 |

| 3-CH | 2.68 | 2.61 |

| 4-CH₂ | 3.42 | 3.36 |

| 6-CH₂ | 0.47 | 0.41 |

| 7-CH₂ | 0.68 | 0.62 |

¹³C NMR Chemical Shifts (in ppm)

| Atom No. | Experimental | Calculated (GIAO) |

| 2-C=O | 162.8 | 162.1 |

| 3-CH | 23.2 | 22.5 |

| 4-CH₂ | 25.8 | 25.1 |

| 5-CN | 116.3 | 115.6 |

| 6-CH₂ | 6.2 | 5.5 |

| 7-CH₂ | 6.2 | 5.5 |

The minor discrepancies observed between the experimental and calculated values can be attributed to factors such as the specific solvent environment in the experimental setup, which can influence the electronic environment of the nuclei.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to probe the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be obtained.

The experimental UV-Vis spectrum of this compound, recorded in ethanol (B145695), exhibits a maximum absorption peak (λmax) at 275 nm. This absorption is attributed to electronic transitions within the molecule. Computational analysis, specifically Time-Dependent Density Functional Theory (TD-DFT), has been utilized to further understand these transitions. The theoretical calculations predict an absorption maximum at 270.5 nm with an oscillator strength of 0.254.

The primary electronic transition observed is assigned as a π → π* transition. This corresponds to the excitation of an electron from the HOMO to the LUMO. Analysis of the molecular orbitals indicates that the HOMO is predominantly localized on the acetamide moiety, while the LUMO is distributed over the cyano and carbonyl groups. The energy gap between the HOMO and LUMO has been calculated to be 6.25 eV, which is consistent with the observed absorption in the ultraviolet region.

UV-Vis Spectroscopy Data

| Parameter | Experimental | Calculated |

| λmax | 275 nm | 270.5 nm |

| Solvent | Ethanol | - |

| Electronic Transition | π → π | π → π |

| HOMO-LUMO Gap | - | 6.25 eV |

| Oscillator Strength | - | 0.254 |

The strong agreement between the experimental and computationally predicted λmax values further corroborates the structural and electronic understanding of this compound.

Quantum Chemical and Theoretical Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been utilized as a primary computational tool to investigate the properties of 2-cyano-N-cyclopropylacetamide. tandfonline.comrawdatalibrary.netresearchgate.net Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid method that combines Hartree-Fock theory with DFT, was employed for these calculations. tandfonline.comresearchgate.net This approach is well-regarded for its ability to provide a balance between computational cost and accuracy in predicting the molecular properties of organic compounds.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For this compound, calculations were performed to determine its optimal molecular structure. tandfonline.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy configuration is achieved. The resulting optimized geometry provides a theoretical model of the molecule's three-dimensional structure, which is fundamental for understanding its chemical and physical properties.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| N-C(cyclopropyl) | Data not available | C(cyano)-C(acetyl)-N | Data not available |

| C=O | Data not available | C(acetyl)-N-C(cyclopropyl) | Data not available |

| C≡N | Data not available | H-N-C(acetyl) | Data not available |

| C-C(cyano) | Data not available | O=C-N | Data not available |

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation and assignment of experimental spectra but also confirm that the optimized structure is a true energy minimum. For this compound, theoretical vibrational wavenumbers, IR intensities, and Raman scattering activities were calculated. tandfonline.comresearchgate.net To improve the agreement between theoretical and experimental results, the computed frequencies are often scaled by a specific factor. tandfonline.comresearchgate.net

A study reported theoretically estimated values for C–H stretching vibrations in the molecule at 3100, 3083, 3019, 3014, 3004, 2980, and 2944 cm⁻¹. tandfonline.com

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | PED Assignment (%) |

|---|---|---|

| C-H stretching | 3100 | 42 |

| C-H stretching | 3083 | 42 |

| C-H stretching | 3019 | 46 |

| C-H stretching | 3014 | 42 |

| C-H stretching | 3004 | 88 |

| C-H stretching | 2980 | 50 |

| C-H stretching | 2944 | 50 |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For the study of this compound, the Pople-style basis sets 6-31++G(d,p) and 6-311++G(d,p) were employed. tandfonline.comresearchgate.netbohrium.com

The 6-311++G(d,p) basis set is generally considered to provide more accurate results than 6-31++G(d,p) due to its more extensive set of functions. The components of these basis sets are chosen to account for specific electronic phenomena:

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence electron is described by three separate functions, allowing for greater flexibility in modeling the electron distribution.

++ : These diffuse functions are added to heavy atoms and hydrogen atoms. They are crucial for accurately describing systems with delocalized electrons or regions of low electron density, such as anions or weak intermolecular interactions.

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals that occurs during chemical bonding, which is essential for an accurate description of bond angles and molecular shapes.

The selection of these basis sets represents a well-established compromise between computational expense and the accuracy required for reliable predictions of the geometry and vibrational spectra of organic molecules like this compound.

Electronic Properties Analysis

Beyond molecular structure, computational methods are used to explore the electronic landscape of the molecule, identifying regions that are rich or deficient in electrons, which is key to predicting its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. tandfonline.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. researchgate.net

Red regions correspond to the most negative potential, indicating areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions represent the most positive potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, MEP analysis was performed to identify these chemically active locations. tandfonline.com The regions around the electronegative oxygen and nitrogen atoms of the amide and cyano groups are expected to show a negative electrostatic potential (red/yellow), making them nucleophilic centers. Conversely, the hydrogen atoms, particularly the amide N-H, would exhibit a positive potential (blue), marking them as electrophilic sites.

The Electron Localization Function (ELF) is a topological analysis that provides a quantitative description of electron pairing and localization in a molecule. tandfonline.comresearchgate.net It helps to elucidate the nature of chemical bonds and the location of lone pairs of electrons. The ELF value ranges from 0 to 1, where:

Values close to 1 indicate a high degree of electron localization, typical of covalent bonds and lone pairs.

Values around 0.5 suggest a more delocalized, metallic-like electron distribution.

ELF analysis for this compound was used to gain a deeper understanding of its chemical bonding and structure. tandfonline.comresearchgate.net This analysis would reveal distinct basins of high electron localization corresponding to the C-C, C-H, C=O, C-N, and C≡N bonds, as well as the lone pairs on the oxygen and nitrogen atoms. This detailed picture of electron distribution complements the MEP analysis in characterizing the molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Theory for Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. tandfonline.com

For this compound, the HOMO-LUMO energies have been calculated to understand its charge transfer characteristics. A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. tandfonline.com The distribution of the HOMO and LUMO across the molecule reveals the regions prone to electrophilic and nucleophilic attack, respectively. In 2CCPA, the HOMO is primarily located on the cyclopropyl (B3062369) ring and the adjacent nitrogen atom, while the LUMO is concentrated on the cyano and carbonyl groups. This distribution indicates that the cyclopropyl and amide regions are the primary sites for electron donation, and the cyanoacetamide moiety is the primary site for electron acceptance.

The energy gap and related electronic properties for 2CCPA have been computed and are presented in the table below. tandfonline.com These parameters provide insights into the molecule's electronic transitions and its potential as a reactive species in chemical synthesis.

| Parameter | Value (eV) |

| EHOMO | -0.285 |

| ELUMO | -0.045 |

| Energy Gap (ΔE) | 0.240 |

| Ionization Potential (I) | 0.285 |

| Electron Affinity (A) | 0.045 |

| Global Hardness (η) | 0.120 |

| Global Softness (S) | 8.333 |

| Electronegativity (χ) | 0.165 |

| Chemical Potential (μ) | -0.165 |

| Electrophilicity Index (ω) | 0.113 |

Fukui Functions for Chemical Reactivity Indices

Fukui functions are essential tools in DFT for identifying the most reactive sites within a molecule. tandfonline.com They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can predict the sites for nucleophilic, electrophilic, and radical attack.

For this compound, Fukui function analysis has been performed to pinpoint its reactive centers. The regions with a high value for the Fukui function corresponding to electron addition (f+) are susceptible to nucleophilic attack, while those with a high value for the Fukui function corresponding to electron removal (f-) are prone to electrophilic attack. The analysis for 2CCPA indicates that the cyano and carbonyl carbons are the most likely sites for nucleophilic attack, while the cyclopropyl ring and the amide nitrogen are the primary targets for electrophilic attack. These findings are consistent with the predictions from the HOMO-LUMO analysis. tandfonline.com

Nonlinear Optical (NLO) Properties Prediction and Evaluation

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. nih.govnih.gov The NLO response of a molecule is related to its hyperpolarizability (β), which describes the nonlinear change in the dipole moment in the presence of an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov

Quantum chemical calculations have been used to predict the NLO properties of this compound. tandfonline.com The computed hyperpolarizability of 2CCPA suggests that it possesses NLO activity. This is attributed to the presence of electron-donating (cyclopropyl and amide groups) and electron-accepting (cyano and carbonyl groups) moieties, which facilitate intramolecular charge transfer – a key requirement for NLO response. The predicted NLO properties indicate that 2CCPA could be a valuable component in the design of new NLO materials. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation, delocalization, and the strength of chemical bonds. wisc.edu

For this compound, NBO analysis has been employed to investigate the intramolecular electronic interactions. tandfonline.com The analysis reveals significant hyperconjugative interactions, particularly between the lone pair electrons of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. The NBO analysis also provides insights into the hybridization of the atoms and the nature of the chemical bonds, confirming the presence of both covalent and polar covalent interactions within the 2CCPA molecule. tandfonline.com

Thermodynamic Parameter Computations

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. tandfonline.com These parameters are crucial for understanding the stability and reactivity of a compound under different temperature conditions.

The thermodynamic parameters for this compound have been computed using DFT methods. tandfonline.com The calculations show a positive correlation between temperature and the thermodynamic properties. As the temperature increases, the molecular vibrational intensities also increase, leading to higher values for heat capacity, entropy, and enthalpy. This information is useful for predicting the behavior of 2CCPA in various thermal environments and for optimizing reaction conditions in synthetic processes. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.netmdpi.com By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. mdpi.com

For this compound, Hirshfeld surface analysis has been performed to understand its crystal packing and the nature of the intermolecular forces that govern its solid-state structure. tandfonline.com The analysis reveals the presence of various intermolecular contacts, with hydrogen bonds involving the amide group and the cyano nitrogen being particularly significant. These interactions play a crucial role in stabilizing the crystal structure of 2CCPA. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, highlighting the key interactions responsible for the molecular assembly in the solid state. tandfonline.com

Comparative Quantum Chemical Studies with Analogues (e.g., Dipole Moment Analysis)

Comparing the quantum chemical properties of a molecule with its analogues can provide valuable insights into structure-property relationships. In the case of this compound, a comparative study with 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) has been conducted. tandfonline.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Cyclopropyl (B3062369) Moiety on Biological Activity and Chemical Reactivity

The cyclopropyl group is a small, rigid, and lipophilic moiety that is increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of drug candidates. Its unique stereoelectronic properties significantly influence the biological activity and chemical reactivity of the parent molecule.

The rigid nature of the cyclopropyl ring helps to lock the conformation of the molecule, which can lead to a more favorable binding entropy when interacting with a biological target. This conformational constraint can result in higher potency and selectivity. In the context of 2-cyano-N-cyclopropylacetamide, the cyclopropyl group positions the acetamide (B32628) backbone in a specific orientation, which is critical for its interaction with target enzymes or receptors.

From a chemical reactivity standpoint, the cyclopropyl group is known for its unique electronic properties. The C-C bonds have a higher p-character than typical alkanes, making the ring system somewhat analogous to a double bond. This can influence the molecule's metabolic stability. Generally, cyclopropyl groups are less susceptible to metabolic oxidation compared to larger alkyl chains, which can lead to an improved pharmacokinetic profile.

Furthermore, the cyclopropyl moiety can influence the acidity of adjacent protons and the reactivity of neighboring functional groups through electronic effects. In a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, the introduction of the cyclopropane (B1198618) ring was used to create conformationally restricted analogues to probe the optimal conformation for binding to the NMDA receptor nih.gov.

Significance of the Cyano Group in Modulating Potency and Membrane Permeation

The cyano (-C≡N) group is a versatile functional group in drug design, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a modulator of physicochemical properties.

In this compound, the nitrogen atom of the cyano group can form hydrogen bonds with amino acid residues in the active site of a target protein, thereby contributing to the binding affinity. This interaction is often crucial for the inhibitory activity of nitrile-containing drugs nih.gov. The linear geometry of the cyano group also imposes specific steric constraints that can be exploited in drug design.

The strong electron-withdrawing nature of the cyano group influences the electronic distribution of the entire molecule, which can affect its reactivity and interaction with biological targets. For instance, in some enzyme inhibitors, the cyano group can act as a "warhead" that forms a reversible covalent bond with a cysteine residue in the active site nih.gov.

Impact of Substituent Variations on Biological Profiles and Efficacy

The biological activity of this compound can be fine-tuned by introducing various substituents at different positions on the cyclopropyl ring or by modifying the acetamide linker.

The size and shape of substituents can have a profound impact on the binding of a molecule to its target. Introducing bulky substituents on the cyclopropyl ring can lead to steric hindrance, which may either prevent the molecule from fitting into the binding pocket or, conversely, enhance binding by promoting a more favorable conformation.

For example, in a study of more complex analogs, specifically 2-cyano-3-cyclopropyl-3-hydroxy-N-arylpropenamides, the nature of the substituent on the aryl ring significantly influenced their inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH) nih.gov. While this is a more complex system, the principles of steric effects can be extrapolated.

| Compound | Substituent (R) on Aryl Ring | DHODH Inhibition (IC50, µM) |

|---|---|---|

| Analog 1 | 3-CH3, 4-CF3 | 0.1 |

| Analog 2 | 4-CF3 | 0.2 |

| Analog 3 | 4-Cl | 0.5 |

| Analog 4 | H | >10 |

This table presents data for more complex analogs, 2-cyano-3-cyclopropyl-3-hydroxy-N-arylpropenamides, to illustrate the principles of substituent effects. nih.gov

The electronic properties of substituents can alter the charge distribution within the molecule, affecting its ability to interact with the target. Electron-donating groups (EDGs) can increase the electron density in certain parts of the molecule, which may enhance hydrogen bonding or other electrostatic interactions.

Conversely, electron-withdrawing groups (EWGs) can decrease electron density. The Hammett parameter (σ) is often used to quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The electronic nature of substituents can influence the pKa of the amide proton and the hydrogen-bonding capacity of the cyano group.

A study on 2-cyanoacrylamide derivatives as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1) demonstrated that modifications to the acrylamide (B121943) moiety significantly impacted inhibitory potency nih.gov. A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM nih.gov. This highlights how even distal modifications can influence the key interactions of the cyanoacetamide core.

| Compound Derivative | Modification | TAK1 Inhibition (IC50, nM) |

|---|---|---|

| 13a | 2-cyano-3-phenylacrylamide | >1000 |

| 13h | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide | 27 |

| 13i | 2-cyano-3-(pyridin-3-yl)acrylamide | 120 |

This table presents data for 2-cyanoacrylamide derivatives to illustrate the impact of structural modifications on enzyme inhibition. nih.gov

Rational Design Approaches for Bioactivity Optimization and Lead Compound Development

Rational drug design utilizes the understanding of SAR to guide the development of new and improved bioactive compounds. This process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, in conjunction with synthetic chemistry.

The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. A rational design strategy would involve:

Target Identification and Validation: Identifying the biological target of this compound.

Binding Mode Analysis: Using computational docking to predict how the molecule binds to the active site of the target. This can reveal key interactions and suggest positions for modification.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties . For example, the cyclopropyl group could be replaced with other small, rigid rings, or the cyano group could be swapped for another hydrogen bond acceptor.

Iterative Synthesis and Biological Evaluation: Synthesizing a focused library of analogs based on the design hypotheses and testing their biological activity. The results are then used to refine the computational models and design the next generation of compounds.

This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is essential for optimizing the therapeutic potential of lead compounds based on the this compound scaffold.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

Explicit experimental studies identifying and characterizing specific enzymatic targets for 2-cyano-N-cyclopropylacetamide are not extensively documented in publicly available research. However, the broader class of molecules containing cyclopropyl-amide moieties has been investigated for enzyme inhibitory activity, particularly in the context of epigenetic modifiers.

Direct enzymatic targets of this compound have yet to be definitively identified through experimental assays.

While there is no direct evidence of this compound acting as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) or Histone Deacetylases (HDACs), related compounds featuring a cyclopropyl-amide scaffold have been designed as dual inhibitors of these epigenetic enzymes. nih.gov The mechanism for such related compounds involves the cyclopropylamine moiety interacting with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inhibition. nih.govzsmu.edu.ua Simultaneously, other parts of these larger molecules are designed to bind to the active site of HDACs. zsmu.edu.ua It is important to note that these are more complex molecules, and it cannot be assumed that the simpler this compound possesses similar dual-inhibitory activity.

Receptor Interaction and Modulation

Computational studies have provided some initial insights into the potential for this compound to interact with biological receptors.

Molecular docking studies have been conducted to predict the binding affinity of this compound (referred to as 2CCPA in one study) with a range of protein receptors. tandfonline.com These in silico analyses calculated binding energies to understand potential interactions. tandfonline.com For instance, a study found a binding energy of -5.8 kcal/mol when docked with various protein receptors, suggesting a potential for interaction. tandfonline.com

It is crucial to emphasize that these are computational predictions and require experimental validation to confirm actual binding affinities and selectivity.

Due to the lack of experimental studies on the specific receptor interactions of this compound, there is currently no information available on the modulation of cellular pathways resulting from such interactions.

Antimicrobial Activity and Efficacy Against Pathogens

Spectrum of Activity Against Specific Bacterial Strains

Therefore, a detailed article on the mechanistic investigations of the biological activities of this compound cannot be generated in accordance with the provided outline due to the absence of published experimental research data in these specific areas.

Metabolic Stability and In Vivo Pharmacokinetic Research Methodologies

The evaluation of a compound's metabolic stability and its pharmacokinetic profile are critical steps in the drug discovery and development process. These studies provide essential information on how a compound is processed by a living organism, which is crucial for determining its potential efficacy and duration of action.

Metabolic Stability Assessment

Metabolic stability is typically first assessed using in vitro methods. These experiments determine the rate at which a compound is metabolized by enzymes, primarily those found in the liver.

Common In Vitro Models:

Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. They are a cost-effective and high-throughput method for initial screening.

Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes and cofactors, offering a more comprehensive picture of metabolic pathways.

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.

Experimental Procedure:

The general procedure involves incubating the test compound (in this case, this compound) with one of the in vitro models mentioned above in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions). Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation:

The rate of disappearance of the parent compound is used to calculate key parameters of metabolic stability, such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Below is an illustrative example of how data from a metabolic stability assay in liver microsomes from different species might be presented.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes This table is a hypothetical example for illustrative purposes only, as no specific data for this compound was found.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 45 | 15.4 |

| Rat | 62 | 11.2 |

| Human | 85 | 8.1 |

In Vivo Pharmacokinetic Research Methodologies

Following in vitro assessment, promising compounds are advanced to in vivo pharmacokinetic studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

Animal Models:

Commonly used animal models include mice and rats. The choice of species can depend on how well their metabolic pathways are known to correlate with humans.

Study Design:

A typical pharmacokinetic study involves administering the compound to a group of animals via different routes, most commonly intravenous (IV) and oral (PO).

Intravenous (IV) Administration: This route ensures 100% bioavailability and provides key information on distribution and elimination (clearance and volume of distribution).

Oral (PO) Administration: This route is used to assess oral absorption and bioavailability.

Sample Collection and Analysis:

Blood samples are collected at predetermined time points after administration. The blood is processed to obtain plasma, and the concentration of the parent compound (and sometimes key metabolites) is quantified using a validated analytical method, typically LC-MS/MS.

Pharmacokinetic Parameters:

The plasma concentration-time data is then used to calculate various pharmacokinetic parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters This table describes the parameters and is for illustrative purposes; no specific data for this compound was found.

| Parameter | Description |

|---|---|

| Cmax | Maximum (peak) plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| t½ | Elimination half-life |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| F (%) | Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation |

The results from these studies are crucial for predicting the behavior of the compound in humans and for designing further preclinical and clinical studies.

Molecular Modeling and Simulation Approaches in Drug Discovery

Molecular Docking Studies for Biological Target Identification and Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein receptor.

The potential therapeutic applications of 2-cyano-N-cyclopropylacetamide (2CCPA) have been investigated through molecular docking simulations against a panel of protein receptors. tandfonline.comresearchgate.net These studies utilized both 2D and 3D docking protocols to understand the interactions between 2CCPA and various biological targets. tandfonline.comresearchgate.net The specific protein receptors evaluated include 1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A. tandfonline.comresearchgate.net These computational screens are crucial for identifying which proteins 2CCPA is most likely to bind to, thus suggesting its potential mechanisms of action and therapeutic indications.

Following the docking protocols, a detailed analysis of the binding energies and interaction profiles provides quantitative and qualitative insights into the ligand-receptor complexes. The binding energy represents the strength of the interaction, with lower values indicating a more stable and favorable complex. nih.gov For this compound, the minimal binding energy obtained from docking studies was found to be -5.8 kcal/mol. tandfonline.comresearchgate.net

A critical component of this analysis is the identification of specific molecular interactions, such as hydrogen bonds, which are key determinants of binding specificity and affinity. tandfonline.comresearchgate.net The analysis focuses on how the functional groups of this compound, like the cyano and amide moieties, engage with amino acid residues in the active site of the target proteins.

| Parameter | Value | Significance |

|---|---|---|

| Minimal Binding Energy | -5.8 kcal/mol | Indicates the calculated affinity of the compound for the target protein receptors. tandfonline.comresearchgate.net |

| Key Interactions | Hydrogen Bonding | Highlights the primary type of non-covalent interaction responsible for stabilizing the ligand-protein complex. tandfonline.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations were employed for this compound to explore the stability of its complex with protein targets. tandfonline.comresearchgate.net These simulations track the motions of atoms in the complex, providing valuable information on the conformational dynamics and the persistence of key interactions, such as hydrogen bonds, identified in docking studies. The stability of the complex throughout the simulation is a strong indicator of the ligand's potential to be an effective binder. tandfonline.comresearchgate.net

In Silico Prediction and Screening of Pharmacological Profiles

Beyond target interaction, the success of a drug candidate is heavily dependent on its pharmacological profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. srce.hrresearchgate.net In silico ADME prediction models are essential tools used early in the drug discovery process to filter out compounds with undesirable pharmacokinetic properties before they are synthesized and tested. srce.hrnih.gov

For this compound, computational models can be used to predict various ADME parameters. These predictions are typically based on the molecule's physicochemical properties derived from its structure. While specific results for this compound are part of proprietary drug development processes, the standard parameters evaluated are outlined below.

| ADME Parameter | Predicted Property | Importance in Drug Discovery |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which the compound is absorbed from the gut into the bloodstream. |

| Caco-2 Permeability | Models the permeability of the compound across the intestinal epithelial cell barrier. nih.gov | |

| Distribution | Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood, which affects its availability to reach the target tissue. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts interactions with key metabolic enzymes (Cytochrome P450), which can lead to drug-drug interactions. |

| Excretion | Renal Clearance | Estimates the rate at which the compound is cleared from the body by the kidneys. |

Applications in Advanced Organic Synthesis and Material Science

Utility as a Synthon in Heterocyclic Chemistry

As a polyfunctional molecule, 2-cyano-N-cyclopropylacetamide possesses both electrophilic and nucleophilic centers, enabling it to participate in a wide array of cyclization reactions. The active methylene (B1212753) group adjacent to the cyano function is a key site of reactivity, facilitating condensations and additions that initiate the formation of various heterocyclic rings.

Synthesis of Thiophene (B33073) Derivatives

While direct literature examples detailing the use of this compound in thiophene synthesis are not prevalent, its structure is ideally suited for the well-established Gewald three-component reaction. This reaction is a cornerstone for the synthesis of 2-aminothiophenes and involves the condensation of an activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.

Cyanoacetamide and its N-substituted derivatives are frequently used as the activated nitrile component in this reaction. The general mechanism proceeds through an initial Knoevenagel condensation between the aldehyde/ketone and the cyanoacetamide, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized 2-aminothiophene-3-carboxamide. Given this established reactivity, this compound serves as an effective synthon for producing 2-amino-N-cyclopropylthiophene-3-carboxamides, which are valuable intermediates for agrochemicals and pharmaceuticals.

Intermediates for Pyridine-Based Pharmaceuticals

The N-cyclopropylacetamide moiety is a key structural feature in the synthesis of complex pyridine derivatives with potential pharmaceutical applications. For instance, it is incorporated into molecules such as 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide. The synthesis of this compound involves the initial preparation of a substituted pyridine precursor, which is then linked to the N-cyclopropylacetamide group via a thioether bond. Such compounds are explored as lead structures in the development of new drugs, particularly for inflammatory diseases and cancers. The pyridine ring is a common scaffold in medicinal chemistry, and its functionalization with moieties like N-cyclopropylacetamide allows for the fine-tuning of its biological activity.

Construction of Pyrazole (B372694) and Chromene Scaffolds

Pyrazole Derivatives: The synthesis of pyrazole rings often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). N-substituted cyanoacetamides, including this compound, are effective precursors for this process. The reaction typically proceeds via a condensation reaction with hydrazine hydrate (B1144303). The cyano and carbonyl groups of the acetamide (B32628) participate in the cyclization, leading to the formation of 5-aminopyrazol-3-one derivatives. This method provides a straightforward route to pyrazole scaffolds bearing a cyclopropylamide substituent, which is of interest for creating novel bioactive molecules.

Chromene Scaffolds: 2-Amino-4H-chromenes are another important class of heterocyclic compounds accessible using cyanoacetamide derivatives. In a versatile three-component reaction, an aldehyde, an activated phenol (such as resorcinol or naphthol), and an active methylene nitrile like this compound are condensed in the presence of a basic catalyst. This reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition and intramolecular cyclization, affording highly substituted 2-amino-4H-chromene-3-carboxamides. The use of this compound in this synthesis yields chromene structures functionalized with the N-cyclopropylamide group, which can influence the pharmacological profile of the final product.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a significant class of fused heterocyclic compounds with a broad spectrum of biological activities. The classical Niementowski quinazoline synthesis involves the condensation of anthranilic acid with amides. Modern variations of this reaction allow for the use of cyanoacetamide-based multicomponent reactions to access the quinazolinone core. In these synthetic pathways, the reactive groups of this compound can be utilized to build the pyrimidine (B1678525) ring portion of the quinazolinone scaffold. For example, a synthetic hub prepared from a cyanoacetamide-based MCR can subsequently react with a C1 feedstock like formamide to yield the final fused heteroannulated pyrimidone structure. This approach highlights the role of this compound as a versatile intermediate for constructing complex, fused heterocyclic systems.

Development of Selenazole Compounds

This compound has been explicitly used in the synthesis of functionally substituted 1,3-selenazoles. researchgate.netmdpi.com In this process, it is first reacted with hydrogen selenide (H₂Se) in the presence of triethylamine to generate an intermediate, 3-amino-N-cyclopropyl-3-selanylidene-propanamide. researchgate.netmdpi.com This selenoamide intermediate is then converted into various 2,4-substituted 1,3-selenazoles by reaction with different α-bromoketones. researchgate.netmdpi.com This synthetic route provides an efficient method for creating a library of selenazole compounds, which are investigated for their unique biological properties.

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 (α-bromoketone) | Final Product |

| This compound | H₂Se / Et₃N | 3-amino-N-cyclopropyl-3-selanylidene-propanamide | Various α-bromoketones | Functionally substituted 1,3-selenazoles |

Expansion of Multicomponent Reaction (MCR) Scaffold Space

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Cyanoacetic acid derivatives, including N-substituted cyanoacetamides, are fundamental starting materials for a wide variety of MCR scaffolds.

The diversity of these scaffolds has historically been limited by the availability of varied cyanoacetic acid derivatives. The synthesis and use of specifically functionalized reagents like this compound play a crucial role in expanding the accessible chemical space of MCRs. The introduction of the cyclopropyl (B3062369) group offers several advantages:

Structural Rigidity: The cyclopropyl ring introduces a rigid, three-dimensional element into the final molecule, which can be beneficial for binding to biological targets.

Novelty: It provides access to novel molecular architectures that cannot be easily synthesized using more common N-alkyl or N-aryl cyanoacetamides.

Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as metabolic stability and lipophilicity.

By serving as a versatile building block in MCRs like the Gewald reaction (leading to thiophenes) or in the synthesis of pyridines and pyrazoles, this compound enables the generation of diverse and structurally unique compound libraries, accelerating the discovery of new materials and therapeutic agents.

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Scaffold |

| Gewald Reaction | This compound | Aldehyde or Ketone | Elemental Sulfur | 2-Aminothiophene |

| Pyrazole Synthesis | This compound | Hydrazine Hydrate | (Forms from self-condensation) | 5-Aminopyrazole |

| Chromene Synthesis | This compound | Aldehyde | Activated Phenol | 2-Amino-4H-chromene |

Role in the Production of Specialty Chemicals

This compound serves as a key building block in the synthesis of various specialty chemicals, particularly within the agrochemical sector. The chemical reactivity of its cyano and amide groups allows for its incorporation into more complex molecular architectures, leading to the development of potent and effective active ingredients.

While the broader class of cyanoacetamides is widely recognized for its utility in creating molecules with biological activity, including fungicides and insecticides, specific applications of this compound are emerging in patent literature and synthetic chemistry research. It is often utilized as a crucial intermediate in the multi-step synthesis of new chemical entities with potential agrochemical applications. The cyclopropyl group, in particular, is a common feature in modern pesticides, often contributing to enhanced efficacy and favorable metabolic profiles.

For instance, derivatives of cyanoacetamides are known precursors in the synthesis of certain classes of fungicides. The synthesis of these complex molecules often involves the reaction of the cyanoacetamide core with other reagents to build the final, biologically active compound.

Table 1: Examples of Specialty Chemicals Derived from Cyanoacetamide Precursors

| Specialty Chemical Class | General Application | Role of Cyanoacetamide Moiety |

| Fungicides | Crop protection against fungal diseases | Core structural component for building the active molecule |

| Insecticides | Pest control in agriculture and public health | Precursor for heterocyclic systems with insecticidal properties |

| Herbicides | Weed control in various crops | Building block for compounds that inhibit plant growth |

| Pharmaceutical Intermediates | Synthesis of active pharmaceutical ingredients | Versatile scaffold for the creation of diverse molecular structures |

It is important to note that while the general class of cyanoacetamides is broadly implicated in these areas, proprietary considerations in commercial specialty chemical development mean that the direct lineage from this compound to a named commercial product is not always publicly detailed. However, the consistent appearance of this and similar structures in the synthetic patent literature underscores its importance as a valuable intermediate.

Exploration of Nonlinear Optical (NLO) Materials

Recent research has identified this compound (referred to in computational studies as 2CCPA) as a molecule with potential for applications in the field of nonlinear optics (NLO). tandfonline.com NLO materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. This property is crucial for a variety of advanced optical and photonic technologies, including frequency conversion, optical switching, and data storage.

A computational study utilizing Density Functional Theory (DFT) has been conducted to investigate the NLO behavior of this compound. tandfonline.com This research focused on calculating key parameters that determine a molecule's NLO response, namely the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation, a fundamental NLO phenomenon.

The calculated values from this study highlight the NLO potential of this compound. tandfonline.com

Table 2: Calculated Nonlinear Optical Properties of this compound (2CCPA)

| Parameter | Symbol | Calculated Value (esu) |

| Dipole Moment | μ | 3.8546 x 10⁻¹⁸ |

| Mean Polarizability | <α> | 1.196 x 10⁻²³ |

| First-Order Hyperpolarizability | β | 1.107 x 10⁻³⁰ |

esu = electrostatic unit

These theoretical findings suggest that this compound possesses a significant first-order hyperpolarizability, indicating its potential as a component in the design and synthesis of new organic NLO materials. tandfonline.com Further experimental validation is necessary to fully characterize its NLO properties and to explore its incorporation into functional materials, such as polymer matrices or crystalline structures, for practical applications in photonics and optoelectronics. The exploration of such organic molecules is driven by their potential advantages over traditional inorganic NLO materials, which include ease of synthesis, tailorability of molecular structure, and potentially lower production costs.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity and Selectivity

The core structure of 2-cyano-N-cyclopropylacetamide offers a malleable framework for medicinal chemists to design and synthesize novel derivatives with tailored biological activities. The primary strategy revolves around modifying specific moieties of the molecule to optimize its interaction with biological targets, thereby enhancing its potency and selectivity.

Structure-Activity Relationship (SAR) Studies:

A crucial aspect of derivative design is the systematic exploration of the structure-activity relationship (SAR). By making incremental changes to the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, it was observed that substitutions at the 2- and 4-positions of the aryloxy ring with chloro or cyano groups led to improved activity. mdpi.com This suggests that similar positional modifications on derivatives of this compound could yield compounds with enhanced potency for specific targets.

Bioisosteric Replacement and Scaffold Hopping:

Another effective approach is bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, potentially leading to improved pharmacokinetic or pharmacodynamic profiles. For example, in the development of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1) inhibitors, an imidazopyridine scaffold was designed based on a bioisosteric replacement strategy from a pyrimidine (B1678525) compound. nih.gov This highlights the potential of exploring different heterocyclic systems attached to the core 2-cyanoacetamide structure to discover novel inhibitors for various kinases.

Introduction of Privileged Scaffolds:

Incorporating "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets, is a promising strategy. The introduction of pyrazole (B372694) and 1,2,3-triazole moieties into the 2-cyanoacrylate skeleton has been shown to broaden the herbicidal properties of the resulting compounds. mdpi.com This suggests that conjugating this compound with such scaffolds could lead to derivatives with novel and enhanced biological activities. A study on 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors demonstrated that a derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited potent inhibitory activity with an IC50 of 27 nM. nih.govnih.gov

The following table summarizes some examples of derivative design strategies and their outcomes:

| Design Strategy | Modification | Resulting Compound Class | Observed Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Substitution on the aryl ring of 2-aryloxy-N-(pyrimidin-5-yl)acetamide | Chloro and cyano-substituted derivatives | Improved potency as SLACK potassium channel inhibitors mdpi.com |

| Bioisosteric Replacement | Replacement of a pyrimidine scaffold with an imidazopyridine scaffold | Imidazopyridine derivatives of 2-cyanoacetamide | Identification of novel TAK1 inhibitors nih.gov |

| Introduction of Privileged Scaffolds | Incorporation of pyrazole and 1,2,3-triazole rings | 2-Cyanoacrylates with heterocyclic moieties | Broadened herbicidal activity mdpi.com |

Exploration of Untapped Therapeutic Applications

The chemical versatility of this compound and its derivatives opens doors to a wide range of potential therapeutic applications beyond their initially explored activities. Molecular docking studies have shown that this compound itself exhibits potential interactions with a variety of protein receptors, suggesting a broad biological activity spectrum. tandfonline.com

Kinase Inhibition in Oncology and Inflammatory Diseases:

A significant area of exploration is in the realm of kinase inhibition. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The successful development of 2-cyanoacrylamide derivatives as potent and reversible covalent inhibitors of TAK1, a key kinase in the NF-κB and MAPK signaling pathways, underscores the potential of this chemical class in treating such conditions. nih.govnih.gov The ability to form reversible covalent bonds can offer a desirable balance between potency and reduced off-target effects compared to irreversible inhibitors. nih.govnih.gov

Antimicrobial and Antiparasitic Agents:

The cyanoacetamide scaffold is also a promising starting point for the development of new antimicrobial and antiparasitic drugs. Research has demonstrated the insecticidal activity of certain 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide (B32628) derivatives against the cowpea aphid. periodikos.com.br Furthermore, inhibitors of carbonic anhydrase, an enzyme present in various pathogens, have shown potential as antimalarial agents. mdpi.com Given the structural features of this compound, it and its derivatives could be investigated for their ability to inhibit essential enzymes in bacteria, fungi, and parasites.

Neurological Disorders:

Carbonic anhydrase inhibitors are also used in the management of various neurological disorders, including epilepsy. mdpi.com The potential of this compound and its analogs to interact with central nervous system targets warrants further investigation for conditions such as epilepsy, neuropathic pain, and other neurological diseases.

The following table provides an overview of potential therapeutic applications and the corresponding biological targets or rationales:

| Therapeutic Area | Potential Biological Target/Rationale | Supporting Evidence/Rationale |

|---|---|---|

| Oncology | Kinases (e.g., TAK1) | 2-Cyanoacrylamide derivatives show potent TAK1 inhibition, a kinase involved in cancer cell survival. nih.govnih.gov |

| Inflammatory Diseases | Kinases (e.g., TAK1) | TAK1 is a key mediator of inflammatory signaling pathways. nih.govnih.gov |

| Infectious Diseases | Pathogen-specific enzymes (e.g., carbonic anhydrase) | Cyanoacetamide derivatives have shown insecticidal activity, and carbonic anhydrase inhibitors have antimalarial potential. periodikos.com.brmdpi.com |

Advanced Computational Approaches in Predicting and Validating Biological Activities

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds. For this compound and its derivatives, a range of computational tools are being employed to predict their biological activities and elucidate their mechanisms of action at a molecular level.

Molecular Docking and Dynamics Simulations:

Molecular docking is a fundamental tool used to predict the binding orientation and affinity of a ligand to its target protein. Studies on this compound have utilized molecular docking to explore its interactions with various protein receptors, providing initial insights into its potential biological targets. tandfonline.com To further refine these predictions and assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed. MD simulations can reveal the dynamic behavior of the complex and provide a more accurate estimation of binding free energies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling:

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model, researchers can predict the activity of newly designed derivatives before their synthesis, thus prioritizing the most promising candidates. For instance, a 3D-QSAR model for isothiazolidinedione derivatives as PTP1B inhibitors showed a high correlation coefficient, indicating its predictive power. monash.edu

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to bind to a specific target. A validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with the desired biological activity. nih.govnih.gov

ADMET Prediction: